Cas no 892778-58-4 (4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine)

4-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring both oxadiazole and triazole moieties, which are known for their diverse pharmacological and chemical applications. The presence of a 4-chlorophenyl group enhances its potential bioactivity, while the 3-ethylphenyl substitution contributes to its lipophilicity and binding affinity. This compound is of interest in medicinal chemistry due to its structural complexity, which may enable interactions with biological targets such as enzymes or receptors. Its well-defined synthesis route and stability under standard conditions make it a viable candidate for further research in drug discovery and development, particularly in the design of novel therapeutic agents.
4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine structure
892778-58-4 structure
商品名:4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
CAS番号:892778-58-4
MF:C18H15ClN6O
メガワット:366.80430150032
CID:5823682
PubChem ID:7183556

4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazol-5-amine, 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-
    • AKOS001915088
    • 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
    • 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
    • CCG-166816
    • 892778-58-4
    • 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine
    • F1603-0530
    • 4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
    • インチ: 1S/C18H15ClN6O/c1-2-11-4-3-5-14(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-6-8-13(19)9-7-12/h3-10H,2,20H2,1H3
    • InChIKey: VXEIBDSPOYZCFQ-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=CC(CC)=C2)C(N)=C(C2ON=C(C3=CC=C(Cl)C=C3)N=2)N=N1

計算された属性

  • せいみつぶんしりょう: 366.0995868g/mol
  • どういたいしつりょう: 366.0995868g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 463
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 95.6Ų

じっけんとくせい

  • 密度みつど: 1.46±0.1 g/cm3(Predicted)
  • ふってん: 607.5±65.0 °C(Predicted)
  • 酸性度係数(pKa): -3.34±0.70(Predicted)

4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1603-0530-25mg
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
892778-58-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1603-0530-40mg
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
892778-58-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1603-0530-100mg
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
892778-58-4 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1603-0530-5μmol
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
892778-58-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1603-0530-1mg
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
892778-58-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1603-0530-20mg
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
892778-58-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1603-0530-50mg
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
892778-58-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1603-0530-30mg
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
892778-58-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1603-0530-2mg
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
892778-58-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1603-0530-5mg
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
892778-58-4 90%+
5mg
$69.0 2023-05-17

4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine 関連文献

4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amineに関する追加情報

Recent Advances in the Study of 4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine (CAS: 892778-58-4)

The compound 4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine (CAS: 892778-58-4) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This heterocyclic compound, featuring both oxadiazole and triazole moieties, has attracted significant attention due to its unique pharmacological properties and potential applications in treating various diseases.

Recent studies have focused on the synthesis optimization of this compound, with researchers developing more efficient routes to achieve higher yields and purity. The current synthetic approach typically involves a multi-step process starting from 4-chlorobenzonitrile, followed by cyclization and click chemistry reactions to construct the complex heterocyclic core. Advanced characterization techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the final product.

Pharmacological evaluations have revealed that 892778-58-4 exhibits potent inhibitory activity against several biological targets. Most notably, preliminary in vitro studies demonstrate significant activity against protein kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the compound's unique structure allows for favorable interactions with the ATP-binding sites of these kinases, providing a structural basis for its observed activity.

In cellular assays, researchers have observed that this compound shows selective cytotoxicity against certain cancer cell lines while exhibiting minimal effects on normal cells. The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis through mitochondrial pathways. These findings have sparked interest in further developing this compound as a potential anticancer agent, with several research groups currently investigating structure-activity relationships to optimize its therapeutic profile.

Recent pharmacokinetic studies in animal models have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion properties. While showing reasonable oral bioavailability, the compound undergoes extensive hepatic metabolism, prompting current research efforts to develop more metabolically stable analogs. Researchers are particularly focusing on modifications to the triazole and oxadiazole rings to improve metabolic stability while maintaining or enhancing pharmacological activity.

The safety profile of 892778-58-4 has been evaluated in preliminary toxicology studies, which indicate an acceptable therapeutic window at pharmacologically relevant doses. However, further comprehensive safety assessments are warranted before clinical development can be considered. Current research is also exploring the compound's potential in combination therapies with existing drugs to enhance therapeutic efficacy while minimizing adverse effects.

Looking forward, several research groups are investigating the potential of this compound scaffold in other therapeutic areas beyond oncology, including neurodegenerative diseases and autoimmune disorders. The versatility of this chemical structure suggests it may serve as a valuable starting point for the development of multiple therapeutic agents targeting different disease pathways.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD